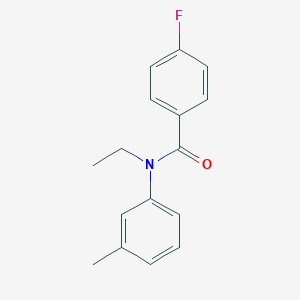
2-Benzylidene-4-methylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-4-methylcyclohexanone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a yellowish-white crystalline powder that is used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-Benzylidene-4-methylcyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In particular, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain.
実験室実験の利点と制限
2-Benzylidene-4-methylcyclohexanone has several advantages for use in lab experiments, including its high purity and stability. However, this compound is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, the synthesis of this compound can be challenging, and the yield of the reaction can be variable.
将来の方向性
There are several future directions for research on 2-Benzylidene-4-methylcyclohexanone. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, the development of new materials based on this compound is an area of active research, with potential applications in electronics, optics, and energy storage.
合成法
2-Benzylidene-4-methylcyclohexanone is synthesized by the condensation reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of the reaction is typically between 50-70%.
科学的研究の応用
2-Benzylidene-4-methylcyclohexanone has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, this compound is used as a starting material for the synthesis of various organic compounds, including chiral compounds. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and analgesic properties. This compound has also been studied for its potential applications in material science, particularly in the development of new materials with unique properties.
特性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
(2E)-2-benzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+ |
InChIキー |
ZQGNKNYBPLSFHO-JLHYYAGUSA-N |
異性体SMILES |
CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 |
SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
正規SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







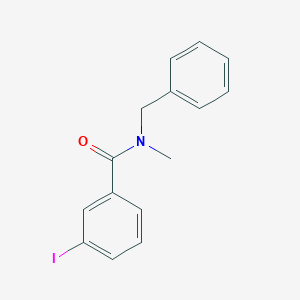
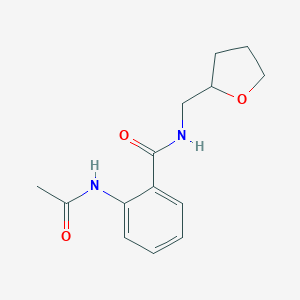
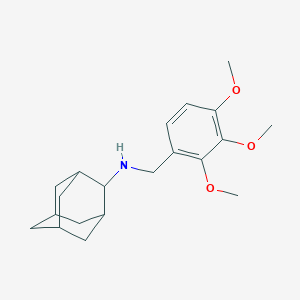
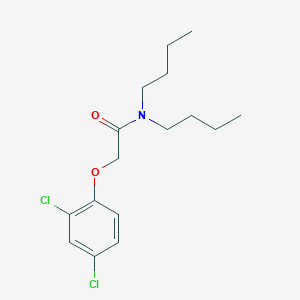
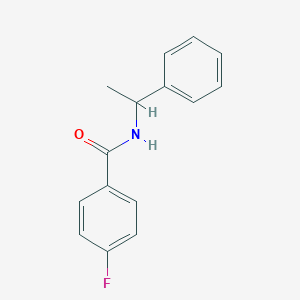
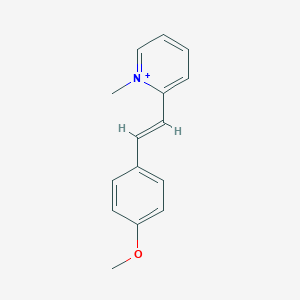

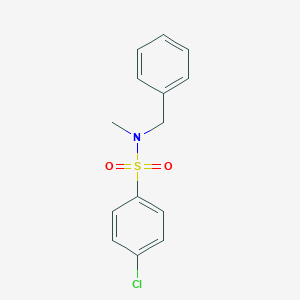
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
